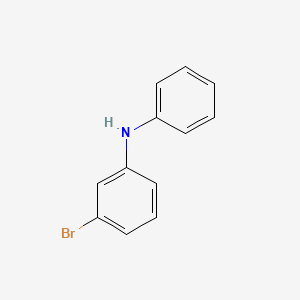

3-bromo-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTBFWCKFRFDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566088 | |

| Record name | 3-Bromo-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88280-58-4 | |

| Record name | 3-Bromo-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88280-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-N-phenylaniline for Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-phenylaniline, with the CAS number 88280-58-4, is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis.[1][2][3] Its unique structural motif, featuring a bromine atom on one of the phenyl rings of the diphenylamine core, imparts specific reactivity that makes it a valuable intermediate in the development of novel materials and pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its relevance to researchers in the field of drug discovery and materials science.

Physicochemical Properties

3-bromo-N-phenylaniline is a liquid at room temperature with a density of approximately 1.435 g/mL.[4][5][6] Its molecular formula is C₁₂H₁₀BrN, corresponding to a molecular weight of 248.12 g/mol .[2][3]

| Property | Value | Source(s) |

| CAS Number | 88280-58-4 | [1][2][3] |

| Synonyms | N-(3-bromophenyl)-N-phenylamine, 3-Bromodiphenylamine | [1][7][8] |

| Molecular Formula | C₁₂H₁₀BrN | [2][3] |

| Molecular Weight | 248.12 g/mol | [2][3] |

| Physical Form | Liquid | [1] |

| Density | 1.435 g/mL at 25°C | [4][5][6] |

| Boiling Point | 239-287°C | [4][5][6] |

| Purity | Typically ≥95% | [3][9] |

Synthesis of 3-bromo-N-phenylaniline

The synthesis of 3-bromo-N-phenylaniline is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[10] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Experimental Protocol: Modified Buchwald-Hartwig Amination[11]

This protocol is adapted from a documented synthesis and provides a reliable method for the preparation of 3-bromo-N-phenylaniline.

Materials:

-

1-bromo-3-iodobenzene

-

Aniline

-

Sodium tert-butoxide (NaOtBu)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

-

Toluene (dehydrated and degassed)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Preparation of the Reaction Mixture: In a glovebox, add sodium tert-butoxide (2.70 g, 28 mmol, 1.4 equiv) to a 100 mL two-necked flask equipped with a magnetic stir bar.

-

Remove the flask from the glovebox and, under a stream of nitrogen gas, add 1-bromo-3-iodobenzene (5.64 g, 20 mmol), aniline (1.95 g, 21 mmol, 1.05 equiv), and toluene (16 mL).

-

Catalyst Preparation: In a separate flame-dried and nitrogen-purged 5 mL two-necked tube, prepare the catalyst solution by adding Pd(OAc)₂ (22.4 mg, 0.10 mmol, 0.5 mol%), DPEPhos (81.0 mg, 0.15 mmol, 0.75 mol%), and toluene (2 mL). Stir this mixture at room temperature for 1 hour.

-

Reaction Initiation: Transfer the catalyst solution to the main reaction flask via cannula under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to 110°C and stir for 2 hours.

-

Work-up: After cooling to room temperature, quench the reaction with deionized water (10 mL). Extract the organic layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: n-hexane/EtOAc 98:2 to 100:0) to yield 3-bromo-N-phenylaniline as a black oil.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the nine aromatic protons. The signals for the protons on the brominated ring will be influenced by the bromine substituent. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C NMR: The carbon NMR spectrum should exhibit 12 distinct signals for the 12 carbon atoms in the molecule, unless there is accidental overlap. The carbon atom attached to the bromine will show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations around 3400 cm⁻¹. Aromatic C-H stretching bands will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency will be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Applications

The bromine atom in 3-bromo-N-phenylaniline serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives.

The secondary amine functionality can also undergo various reactions, including N-alkylation, N-acylation, and further N-arylation to form triarylamines.

Applications in Drug Discovery and Materials Science

3-bromo-N-phenylaniline is a key intermediate in the synthesis of various organic molecules with potential applications in both medicinal chemistry and materials science.

-

Drug Discovery: While specific examples of marketed drugs derived directly from 3-bromo-N-phenylaniline are not widely documented, its structural motif is present in various classes of biologically active compounds. The diphenylamine scaffold is a known pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to functionalize the 3-position allows for the exploration of structure-activity relationships in drug design.

-

Materials Science: 3-bromo-N-phenylaniline and its derivatives have been investigated for their use in organic light-emitting diodes (OLEDs).[10][11] The diphenylamine core can act as a hole-transporting unit, and the bromo-substituent provides a site for further modification to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

3-bromo-N-phenylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications: [1][8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Measures: [1][8]

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

Storage: [1]

-

Keep in a dark place.

-

Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

3-bromo-N-phenylaniline is a valuable and versatile chemical intermediate with significant potential in both academic research and industrial applications. Its synthesis via the Buchwald-Hartwig amination is well-established, and its reactivity allows for the creation of a wide array of derivatives. While its direct application in marketed pharmaceuticals is not extensively documented, its structural features make it a compelling building block for the discovery of new drugs and advanced materials. As with all chemical reagents, proper handling and adherence to safety protocols are paramount when working with this compound.

References

-

Chemsrc. 3-BROMODIPHENYLAMINE | CAS#:88280-58-4. [Link]

-

Osaka University Knowledge Archive. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

-

Ark Pharma Scientific Limited. 3-bromo-N-phenylaniline | CAS:88280-58-4. [Link]

-

PubChem. 3-Bromodiphenylamine | C12H10BrN | CID 14958606. [Link]

-

Royal Society of Chemistry. Supplementary Data. [Link]

-

ResearchGate. (PDF) 4-Bromo-N-phenylaniline. [Link]

-

National Institute of Standards and Technology. Benzenamine, 4-bromo- - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Diphenylamine - the NIST WebBook. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. 3-bromo-N-phenylaniline | CAS:88280-58-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. rsc.org [rsc.org]

- 5. 3-Bromoaniline(591-19-5) 1H NMR [m.chemicalbook.com]

- 6. 3-bromo-N-phenylaniline | CAS: 88280-58-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. rsc.org [rsc.org]

- 8. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Bromo-N-phenylaniline | CAS:88280-58-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 10. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

Introduction: Situating 3-bromo-N-phenylaniline in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of 3-bromo-N-phenylaniline

3-bromo-N-phenylaniline (CAS No. 88280-58-4) is a diarylamine derivative that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its structural architecture, featuring a bromine-substituted phenyl ring linked to a secondary amine, imparts a unique reactivity profile that is leveraged by researchers and drug development professionals. The strategic placement of the bromine atom at the meta-position and the presence of the N-phenyl group create a versatile scaffold for constructing more complex molecular entities, particularly in the fields of materials science and pharmaceutical development.[2][3]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application.[4] These properties govern its behavior in reaction media, its purification profile, its stability during storage, and ultimately, its suitability as a precursor for target molecules, including active pharmaceutical ingredients (APIs).[5][6] This guide provides an in-depth analysis of these core characteristics, grounded in established analytical methodologies and contextualized with insights relevant to the research and development pipeline.

Core Physicochemical Characteristics

The foundational step in evaluating any chemical entity for further development involves a thorough characterization of its intrinsic physical and chemical properties.[6] These data points are the bedrock upon which all subsequent process development, formulation, and stability studies are built. The key properties of 3-bromo-N-phenylaniline are summarized below.

| Property | Value | Significance in Research & Drug Development |

| CAS Number | 88280-58-4 | Unambiguously identifies the specific chemical substance, crucial for regulatory submissions and literature searches.[1][7] |

| Molecular Formula | C₁₂H₁₀BrN | Defines the elemental composition, essential for molecular weight calculation and structural confirmation.[1][7][8] |

| Molecular Weight | 248.12 g/mol | A fundamental parameter for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.[1][8] |

| Appearance | Brown liquid | The physical state and color are primary identifiers and can be initial indicators of purity or degradation.[8] |

| Purity | ≥95% - 98% | Defines the proportion of the desired compound; high purity is essential for reproducible results and to avoid side reactions.[1][8] |

| Solubility | Soluble in organic solvents (e.g., Toluene). | Dictates the choice of solvents for reactions, purification (e.g., chromatography), and formulation. Poor aqueous solubility is a common challenge in drug development.[3][9] |

| Storage Temperature | Room temperature, sealed in dry, dark place. | Determines the necessary conditions to maintain the compound's stability and prevent degradation over time.[1] |

Spectroscopic and Structural Elucidation

Confirming the identity and purity of 3-bromo-N-phenylaniline requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive analytical fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns revealing their relative positions on the two phenyl rings. The presence of the N-H proton signal would also be a key identifier. ¹³C NMR provides information on the number and type of carbon atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key expected absorptions for 3-bromo-N-phenylaniline would include N-H stretching vibrations and C-H and C=C stretching from the aromatic rings.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (248.12 Da), and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide definitive evidence of its presence.[1]

The logical workflow for characterizing a new batch of an API intermediate like 3-bromo-N-phenylaniline integrates these techniques to build a complete profile of the material's identity, purity, and properties.

Caption: A typical experimental workflow for the comprehensive physicochemical characterization of an API intermediate.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used.[5] The following protocols describe standard, self-validating procedures for determining key properties.

Protocol 1: Determination of Solubility (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility, a critical parameter for predicting a drug's dissolution and absorption characteristics.[10]

-

Preparation : Add an excess amount of 3-bromo-N-phenylaniline to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration : Place the vial in a constant temperature shaker bath (typically 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure a clear supernatant, free of any solid particles.

-

Quantification : Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately with a suitable solvent and analyze the concentration of 3-bromo-N-phenylaniline using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is reported in units such as mg/mL or mol/L.

Causality Insight : The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium solubility. This value is more reliable for biopharmaceutical modeling than kinetic solubility data, as it represents the true saturation point of the compound in a given medium, directly impacting its potential bioavailability from a solid dosage form.[10]

Protocol 2: Determination of the Acidity Constant (pKa) by Potentiometric Titration

The pKa value is essential for predicting how a molecule's charge state will change with pH, which affects its solubility, permeability, and interaction with biological targets.

-

Sample Preparation : Accurately weigh and dissolve a known amount of 3-bromo-N-phenylaniline in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) because the aniline nitrogen is basic. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software can be used for more precise calculation.

Causality Insight : Potentiometric titration is a robust and direct method for pKa determination. For a molecule like 3-bromo-N-phenylaniline, the pKa of the secondary amine is a crucial determinant of its behavior in the physiological pH range of the gastrointestinal tract (pH 1-8). A low pKa would mean it is predominantly in its neutral, more lipophilic form, which can favor membrane permeation.

Reactivity, Stability, and Safety Considerations

-

Chemical Stability : 3-bromo-N-phenylaniline is generally stable under recommended storage conditions (room temperature, sealed from light and moisture).[1][3] However, like many anilines, it may be susceptible to oxidation, potentially leading to discoloration over time.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can react with the amine functionality.[11]

-

Safety Handling : As with many halogenated aromatic compounds, appropriate safety precautions are necessary.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling : Use in a well-ventilated area or with a fume hood to avoid inhalation of any vapors.[12] Wash hands thoroughly after handling.

-

Toxicity : The compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11]

-

Implications for Drug Discovery and Development

The physicochemical properties of an intermediate like 3-bromo-N-phenylaniline have a cascading effect on the entire drug development process. Its solubility, stability, and reactivity profile directly influence the feasibility and efficiency of synthetic routes designed to produce final API candidates.

The bromo- and N-phenyl-aniline moieties are common features in molecules targeting a range of biological pathways. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of a chemical space to optimize a molecule's potency and selectivity.[2] Furthermore, the lipophilicity imparted by the bromine and phenyl groups can be a critical factor in modulating a drug candidate's ability to cross cellular membranes and reach its target.[13]

Caption: The interconnectedness of core physicochemical properties with crucial stages of the drug development process.

Conclusion

3-bromo-N-phenylaniline is a valuable synthetic intermediate whose utility is deeply rooted in its physicochemical properties. A comprehensive understanding and rigorous experimental determination of its solubility, stability, pKa, and spectral characteristics are paramount for any researcher or drug development professional. This knowledge enables efficient process optimization, informs the design of new molecular entities, and ultimately de-risks the long and complex path from chemical synthesis to viable therapeutic candidates. The principles and protocols outlined in this guide serve as a foundational framework for the robust characterization of this and similar molecules, ensuring both scientific integrity and successful project outcomes.

References

- Vertex AI Search. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

- ChemBK. (2024, April 9). 3-BROMO-PHENYLAMINE.

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- ChemicalBook. (n.d.). 3-BROMO-N N-DIPHENYLANILINE 97 synthesis.

- Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- Fisher Scientific. (n.d.). 3-Bromoaniline, 98%.

- CDH Fine Chemical. (n.d.). 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. (2025, July 19). 3-BROMO-N-METHYLANILINE - Safety Data Sheet.

- Thermo Fisher Scientific. (2018, March 9). 3-Bromoaniline - SAFETY DATA SHEET.

- ChemBK. (2024, April 9). 3-Bromo-N,N-Diphenylaniline.

- Sigma-Aldrich. (n.d.). 3-Bromo-N-phenylaniline | 88280-58-4.

- J&K Scientific LLC. (n.d.). 3-Bromo-N-phenylaniline | 88280-58-4.

- ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.

- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Pharma Inventor Inc. (n.d.). API Physico-Chemical.

- ChemicalBook. (n.d.). 3-BROMO-N N-DIPHENYLANILINE 97(78600-33-6) 1H NMR spectrum.

- PubChem. (n.d.). 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- Sigma-Aldrich. (n.d.). 3-Bromoaniline 98 591-19-5.

- TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.

- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-bromo-N-(3-methoxyphenyl)-N-phenylaniline.

- ChemBK. (2024, April 10). 4-bromo-N-phenylaniline.

- Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97 66584-32-5.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.

- PubChem. (n.d.). 3-Bromoaniline | C6H6BrN | CID 11562.

- PubChem. (n.d.). 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299.

- YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline).

- Stenutz. (n.d.). 3-bromo-N-methylaniline.

- Ark Pharma Scientific Limited. (n.d.). 3-bromo-N-phenylaniline | CAS:88280-58-4.

- Huateng Pharma. (n.d.). 3-Bromo-N-phenylaniline | CAS:88280-58-4.

- BLD Pharm. (n.d.). 78600-33-6|3-Bromo-N,N-diphenylaniline.

- NIST. (n.d.). Benzenamine, 3-bromo-.

- ChemicalBook. (2025, September 25). 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0.

- Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.

- ChemicalBook. (2025, August 8). 3-Bromo-L-phenylalanine | 82311-69-1.

Sources

- 1. 3-Bromo-N-phenylaniline | 88280-58-4 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. pharmainventor.com [pharmainventor.com]

- 5. labinsights.nl [labinsights.nl]

- 6. pacelabs.com [pacelabs.com]

- 7. 3-bromo-N-phenylaniline | CAS:88280-58-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. 3-Bromo-N-phenylaniline | CAS:88280-58-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-bromo-N-phenylaniline: A Privileged Scaffold in Contemporary Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of 3-bromo-N-phenylaniline. This halogenated diarylamine represents a valuable and versatile building block in modern medicinal chemistry, offering a strategic platform for the development of novel therapeutic agents.

Core Molecular Attributes of 3-bromo-N-phenylaniline

3-bromo-N-phenylaniline, also known as N-(3-bromophenyl)-N-phenylamine, is a diarylamine featuring a bromine substituent at the meta-position of one of its phenyl rings. This specific substitution pattern imparts distinct electronic and steric properties that are instrumental in its utility as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrN | [1][2][3][4] |

| Molecular Weight | 248.12 g/mol | [1][3][5] |

| CAS Number | 88280-58-4 | [1] |

| Appearance | Liquid | [1] |

| Purity (Typical) | ≥98% | [1] |

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Furthermore, the diarylamine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.

Strategic Synthesis of the 3-bromo-N-phenylaniline Scaffold

The formation of the C-N bond between the two phenyl rings is the cornerstone of synthesizing 3-bromo-N-phenylaniline. Modern synthetic methodologies have largely displaced harsher, traditional methods, offering greater efficiency, substrate scope, and functional group tolerance. The two most prominent strategies are the Buchwald-Hartwig amination and the Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for 3-bromo-N-phenylaniline synthesis.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered biaryl phosphine ligands often providing the best results. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst. While traditionally requiring harsh reaction conditions, modern modifications with specialized ligands have made this a viable alternative to palladium-catalyzed methods.

Reaction Scheme:

Caption: Ullmann condensation for 3-bromo-N-phenylaniline synthesis.

The Ullmann reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often sensitive to the electronic nature of the aryl halide.

Applications in Drug Discovery and Medicinal Chemistry

The 3-bromo-N-phenylaniline scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules. The bromine atom serves as a versatile handle for introducing various substituents through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The diarylamine scaffold of 3-bromo-N-phenylaniline is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The bromine atom can be readily replaced with other functional groups via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to enhance potency and selectivity.

Caption: Synthetic workflow for developing kinase inhibitors.

Other Therapeutic Areas

Derivatives of bromoanilines have also been investigated for their potential as antibacterial and anti-inflammatory agents. The ability to readily modify the 3-bromo-N-phenylaniline core allows for the fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for oral bioavailability and overall drug-like characteristics.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-N-phenylaniline

The following protocol provides a representative example of how 3-bromo-N-phenylaniline can be functionalized using a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-(4-methoxyphenyl)-N-phenylaniline from 3-bromo-N-phenylaniline and 4-methoxyphenylboronic acid.

Materials:

-

3-bromo-N-phenylaniline (1.0 eq)

-

4-methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-bromo-N-phenylaniline, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 5:1:1 ratio).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

3-bromo-N-phenylaniline is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-bromo-N-phenylaniline is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the ability to undergo a variety of cross-coupling reactions make it an attractive scaffold for the development of novel therapeutic agents across multiple disease areas. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this privileged structure in their drug discovery endeavors.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Ark Pharma Scientific Limited. 3-bromo-N-phenylaniline. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

J&K Scientific LLC. 3-Bromo-N-phenylaniline. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of 3-bromo-N-phenylaniline for Drug Development Applications

Introduction: The Strategic Importance of Synthetic Intermediates

In the landscape of drug discovery and development, the journey from a lead compound to a marketable API is paved with meticulous chemical synthesis. Intermediates like 3-bromo-N-phenylaniline are the foundational building blocks in this process.[1][2] The parent compound, 3-bromoaniline, is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes, serving as a precursor for molecules with therapeutic potential against cancer and infectious diseases.[1][3][4] The introduction of a phenyl group to form 3-bromo-N-phenylaniline modifies its steric and electronic properties, offering a distinct scaffold for creating novel molecular entities.

The purity of such an intermediate is not a trivial matter; it directly dictates the impurity profile of the final API. The melting and boiling points serve as the first and most fundamental indicators of a substance's purity.[5] A sharp, well-defined melting or boiling point is characteristic of a pure compound, whereas impurities typically induce a depression of the melting point and a broadening of the temperature range over which the phase transition occurs.[6]

Physicochemical Profile and Expected Properties

3-bromo-N-phenylaniline (C₁₂H₁₀BrN) is a derivative of aniline containing both a phenyl substituent on the nitrogen atom and a bromine atom at the meta-position of the aniline ring.[7][8] Commercial suppliers describe the compound as a liquid at room temperature, which suggests its melting point is below 20-25 °C.[8] This contrasts with some of its structural analogs, highlighting the subtle influence of molecular structure on physical properties.

To provide a predictive context, the physical properties of key structural analogs are summarized below.

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromoaniline | BrC₆H₄NH₂ | 172.02 | 15 - 18[9] | 251[10] |

| 3-bromo-N-phenylaniline | BrC₆H₄NH(C₆H₅) | 248.12 | Not documented (Liquid at RT[8]) | Not documented |

| 3-Bromo-N,N-diphenylaniline | BrC₆H₄N(C₆H₅)₂ | 324.21 | 92 - 96[11] | 193 (@ 2.5 mmHg)[11] |

| 4-Bromo-N-phenylaniline | BrC₆H₄NH(C₆H₅) | 248.12 | 85 - 89[12] | 318[12] |

The transition from a liquid (3-bromoaniline) to a high-melting solid (3-bromo-N,N-diphenylaniline) illustrates the impact of increasing molecular weight and symmetry. Given that 3-bromo-N-phenylaniline is a liquid, the accurate determination of its boiling point is essential for purification via distillation and for predicting its behavior under various reaction conditions.

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For a pure substance, this temperature is constant, making it a reliable identifier. The following protocol outlines the capillary method, a common and effective technique for determining the boiling point of small-scale samples.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Attach a small (e.g., 100x12 mm) test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

-

Place approximately 0.5-1 mL of the 3-bromo-N-phenylaniline sample into the test tube.

-

Take a capillary tube (sealed at one end) and insert it into the test tube with the open end facing down.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker filled with high-boiling mineral oil) such that the heat is distributed evenly.[6][13]

-

-

Heating and Observation:

-

Begin heating the bath gently and stir continuously to ensure a uniform temperature.[6]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

-

Temperature Reading (The Self-Validating Step):

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[6] At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record this temperature. For high accuracy, the heating rate should be slow (approx. 2 °C per minute) near the expected boiling point.

-

-

Pressure Correction:

-

Since the boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of the experiment.[5] If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary for standardization.

-

Caption: Diagram of a Thiele tube setup for boiling point determination.

Experimental Protocol: Melting Point Determination

Although 3-bromo-N-phenylaniline is a liquid at ambient temperature, determining its melting (or freezing) point is crucial for understanding its solid-state behavior, which is relevant for storage in cold conditions and for certain crystallization or purification techniques.

Step-by-Step Methodology

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into the sample chamber of a melting point apparatus (e.g., a Mel-Temp or similar device).[5] These devices provide controlled heating and a magnified view of the sample.

-

Alternatively, attach the capillary to a thermometer and suspend it in an oil bath, similar to the boiling point setup.[6]

-

-

Heating and Observation (The Self-Validating System):

-

First, perform a rapid determination by heating quickly to find the approximate melting range.

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.[14]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of solid disappears.[5]

-

The melting point is reported as the range T1-T2.

-

-

Interpreting the Results:

-

Purity Indication: A pure sample will exhibit a sharp melting range of 0.5-1 °C.[5]

-

Impurity Indication: An impure sample will melt over a wider temperature range (e.g., >2 °C) and at a lower temperature than the pure substance.[5] This provides an immediate, self-validating assessment of material quality.

-

Caption: Workflow for accurate melting point determination and purity assessment.

Conclusion

The precise determination of the melting and boiling points of 3-bromo-N-phenylaniline is a non-negotiable step in its application as a pharmaceutical intermediate. These fundamental physical constants provide immediate, verifiable data on the identity and purity of the material, ensuring the reproducibility of synthetic procedures and the quality of the final drug substance. The protocols and interpretive frameworks detailed in this guide provide researchers, scientists, and drug development professionals with a robust system for the characterization and validation of this critical chemical building block.

References

-

University of Anbar, College of Pharmacy. (n.d.). Determination of melting and boiling points. Link

-

Learning Space. (n.d.). Determination of Melting points and Boiling points. Link

-

ChemBK. (2024). 3-BROMO-PHENYLAMINE. Link

-

University of Calgary. (n.d.). Melting point determination. Link

-

chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. YouTube. Link

-

ChemicalBook. (n.d.). 3-BROMO-N N-DIPHENYLANILINE 97 synthesis. Link

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Link

-

CDH Fine Chemical. (n.d.). 3-Bromo Aniline MATERIAL SAFETY DATA SHEET SDS/MSDS. Link

-

ChemicalBook. (2025). 3-BROMO-N-METHYLANILINE - Safety Data Sheet. Link

-

Thermo Fisher Scientific. (2018, March 9). 3-Bromoaniline - SAFETY DATA SHEET. Link

-

J&K Scientific LLC. (n.d.). 3-Bromo-N-phenylaniline | 88280-58-4. Link

-

Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis. Link

-

Sigma-Aldrich. (n.d.). 3-Bromo-N,N-diphenylaniline 97. Link

-

Kemystery. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Link

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Link

-

ChemBK. (2024). 3-Bromo-N,N-Diphenylaniline. Link

-

Sigma-Aldrich. (n.d.). 3-Bromo-N-phenylaniline | 88280-58-4. Link

-

BLD Pharm. (n.d.). 78600-33-6|3-Bromo-N,N-diphenylaniline. Link

-

Sigma-Aldrich. (n.d.). 3-Bromoaniline 98%. Link

-

A. B. Enterprises. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Link

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Link

-

ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) IR Spectrum. Link

-

Huateng Pharma. (n.d.). 3-Bromo-N-phenylaniline | CAS:88280-58-4. Link

-

Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97%. Link

-

NIST. (n.d.). Benzenamine, 3-bromo-. Link

-

PubChem. (n.d.). 3-Bromo-N,N-diphenylaniline. Link

-

Stenutz. (n.d.). 3-bromo-N-methylaniline. Link

-

Ark Pharma Scientific Limited. (n.d.). 3-bromo-N-phenylaniline | CAS:88280-58-4. Link

-

ChemicalBook. (2025). 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0. Link

-

ChemScene. (n.d.). Building blocks | Bioactive small molecules. Link

-

ChemBK. (2024). 4-bromo-N-phenylaniline. Link

Sources

- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 2. chemscene.com [chemscene.com]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 4. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Bromo-N-phenylaniline | CAS:88280-58-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chembk.com [chembk.com]

- 11. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. westlab.com [westlab.com]

- 14. m.youtube.com [m.youtube.com]

solubility of 3-bromo-N-phenylaniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-bromo-N-phenylaniline

Foreword: The Imperative of Solubility in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the physical properties of a molecule are as crucial as its reactive potential. Among these, solubility stands as a gatekeeper to progress. It dictates the feasibility of a reaction, the efficiency of a purification process, and the bioavailability of a potential drug candidate. 3-bromo-N-phenylaniline, a substituted diphenylamine, serves as a valuable intermediate in organic synthesis, finding its place in the development of materials and active pharmaceutical ingredients (APIs).[1] Understanding its behavior in various solvent systems is not merely academic; it is a foundational requirement for its effective application. This guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-N-phenylaniline, blending theoretical principles with actionable experimental protocols.

Molecular Architecture and Its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[2] To predict the behavior of 3-bromo-N-phenylaniline (CAS No: 88280-58-4), we must first dissect its molecular structure.

-

Core Structure: The molecule is built upon the N-phenylaniline (diphenylamine) framework, which consists of two phenyl rings linked by a secondary amine group. This large, carbon-rich structure is predominantly non-polar and hydrophobic.[3][4]

-

Key Functional Groups:

-

Secondary Amine (-NH-): This group introduces a degree of polarity and is capable of acting as a hydrogen bond donor. However, the steric hindrance from the two bulky phenyl groups can limit its interaction with solvent molecules. As a weak base, this amine can be protonated by strong acids to form a charged anilinium salt, a feature that can be exploited to enhance solubility in acidic aqueous solutions.[5]

-

Bromine Substituent (-Br): The bromine atom, being electronegative, adds a polar C-Br bond. It also significantly increases the molecule's molecular weight and polarizability, which can enhance van der Waals interactions with non-polar and polar aprotic solvents.

-

Based on this structure, we can hypothesize that 3-bromo-N-phenylaniline will exhibit poor solubility in water but good solubility in a range of common organic solvents.[3][6]

Solubility Profile: Predicted and Reported Data

While specific quantitative solubility data for 3-bromo-N-phenylaniline is not extensively published, we can construct a predictive profile based on the known properties of its parent compound, N-phenylaniline (diphenylamine), and the influence of the bromine substituent.

| Solvent Class | Common Solvents | Predicted Solubility of 3-bromo-N-phenylaniline | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The large, non-polar phenyl structure will interact favorably with non-polar solvents via London dispersion forces. Diphenylamine is highly soluble in benzene.[3] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating large organic molecules. Diphenylamine is soluble in ether and acetone.[4][7] |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These are powerful, highly polar solvents capable of dissolving a wide range of organic compounds, including those with limited polarity. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | While these solvents can hydrogen bond, the molecule's large hydrophobic area may limit solubility. Diphenylamine is soluble in alcohol.[3] |

| Aqueous (Neutral) | Water | Insoluble | The molecule's dominant hydrophobic character prevents significant interaction with the highly polar, hydrogen-bonded network of water. Diphenylamine is poorly soluble in water.[3][8] |

| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Slightly Soluble | The basic secondary amine can be protonated to form a more water-soluble salt, though the large organic backbone will limit overall solubility.[9][10] |

| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks an acidic proton and will not react with a base to form a more soluble salt. |

Experimental Determination of Solubility: A Validated Protocol

The following protocols provide a systematic approach to empirically determine the solubility of 3-bromo-N-phenylaniline. This self-validating workflow ensures that results are reliable and reproducible.

Materials and Equipment

-

3-bromo-N-phenylaniline (solute)

-

Analytical balance (±0.1 mg precision)

-

Vortex mixer

-

Small glass test tubes (e.g., 13x100 mm) or vials

-

Graduated pipettes or micropipettes

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Methanol, Ethanol, Acetone, DMSO, DMF, Dichloromethane, Toluene, Hexane.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate chemical-resistant gloves.[11]

Workflow for Solubility Assessment

The following diagram outlines the logical progression for determining solubility.

Caption: Relationship between solute/solvent properties and solubility.

-

In Non-Polar Solvents (e.g., Toluene): Solubility is high because the dominant interactions are weak van der Waals forces between the solvent and the large phenyl rings of the solute.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have strong dipoles that can interact with the polar C-N and C-Br bonds of the solute. Their ability to solvate the large organic molecule without requiring hydrogen bond disruption makes them excellent solvents.

-

In Polar Protic Solvents (e.g., Water, Methanol): These solvents have strong internal hydrogen-bonding networks. For the solute to dissolve, energy must be expended to break these solvent-solvent bonds. The energy gained by forming new solute-solvent bonds (e.g., hydrogen bonds with the -NH- group) is often insufficient to overcome this energy penalty, especially given the molecule's large hydrophobic nature. This results in poor solubility, particularly in water. [12]

Effect of Temperature

For most solid organic compounds, solubility in an organic solvent increases with temperature. [3]This is because the additional thermal energy helps overcome the lattice energy of the solid solute and disrupt solvent-solvent interactions, favoring the dissolution process. This principle is fundamental to purification techniques like recrystallization.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that scientific integrity includes a commitment to safety. While a specific, comprehensive toxicological profile for 3-bromo-N-phenylaniline is not widely available, its structure as a halogenated aromatic amine warrants careful handling. [11]

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. * Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). [11][13]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [13]* Disposal: Dispose of waste, including solutions from solubility testing, as hazardous chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain. Trustworthiness Statement: This safety information is based on best practices for handling related chemical classes. Crucially, you must obtain and consult the specific Safety Data Sheet (SDS) for 3-bromo-N-phenylaniline from your supplier before any handling or use. [11]

References

- Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Universiti Teknologi Malaysia.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applic

- Diphenylamine | Solubility of Things. (n.d.). Solubilityofthings.com.

- 3-Bromo Aniline CAS No 591-19-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 3-Bromo-N,N-Diphenylaniline. (2024, April 9). ChemBK.

- 3-BROMO-PHENYLAMINE. (2024, April 9). ChemBK.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- 3-BROMO-N-METHYLANILINE - Safety Data Sheet. (2025, July 19). ChemicalBook.

- 3-Bromoaniline - SAFETY DATA SHEET. (2018, March 9). Thermo Fisher Scientific.

- Diphenylamine. (2023, August 24). Sciencemadness Wiki.

- 3-Bromoaniline 98%. (n.d.). Sigma-Aldrich.

- Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. (n.d.).

- 3-Bromo-N,N-diphenylaniline. (n.d.).

- 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applic

- 3-Bromo-L-phenylalanine. (n.d.).

- Diphenylamine. (n.d.).

- N-phenylaniline. (n.d.). ChemBK.

- 3-Bromoaniline. (2025, September 25). ChemicalBook.

- DIPHENYLAMINE PRODUCT IDENTIFIC

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Bromoaniline. (2025, December 19). Acros Organics.

- Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts.

- Aniline. (n.d.). Wikipedia.

- The Solubility of Aniline. (2022, November 18). ChemicalBook.

- Bhuvaneshwari, D. S., & Elango, K. P. (2007). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.

- 3-Bromo-N-phenylaniline. (n.d.). J&K Scientific LLC.

- 3-Bromoaniline. (n.d.).

Sources

- 1. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. chembk.com [chembk.com]

- 8. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-bromo-N-phenylaniline

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

3-bromo-N-phenylaniline is a substituted diarylamine, a structural motif of significant interest in materials science and pharmaceutical development. As with any bespoke chemical entity, unambiguous structural confirmation is a prerequisite for its use in further synthetic applications or biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular-level characterization of such organic compounds.[1] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 3-bromo-N-phenylaniline.

Rather than merely presenting data, this document is structured to provide a practical, field-proven framework for spectral interpretation. We will delve into the causal relationships between molecular structure and spectral output, leveraging data from analogous compounds to predict and assign the NMR spectra of the target molecule. This approach mirrors the real-world workflow of a research scientist, where predictive analysis and logical deduction are paramount.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-standard numbering scheme for 3-bromo-N-phenylaniline will be used throughout this guide.

Caption: IUPAC numbering for 3-bromo-N-phenylaniline.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are dictated by the electronic environment and proximity to neighboring protons.

Predicted Chemical Shifts and Multiplicities

Based on the known spectra of diphenylamine and halogenated aniline derivatives, a detailed prediction for the ¹H NMR spectrum of 3-bromo-N-phenylaniline in a standard solvent like deuterochloroform (CDCl₃) can be constructed.[2]

-

N-H Proton (N1-H): This proton is expected to appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but typically falls in the range of δ 5.6-6.0 ppm . The broadness arises from quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.

-

Unsubstituted Phenyl Ring (Ring A: C1'-C6'):

-

H2'/H6' (ortho): These protons are ortho to the electron-donating amino group. They are expected to be shifted upfield relative to benzene (7.34 ppm). They will appear as a doublet of doublets or a multiplet around δ 7.10-7.20 ppm .

-

H4' (para): This proton is para to the amino group and experiences significant electron donation, shifting it upfield. It is expected to appear as a triplet around δ 6.90-7.00 ppm .

-

H3'/H5' (meta): These protons are meta to the amino group and are least affected. They will appear as a triplet of doublets or a multiplet, overlapping with other signals, around δ 7.25-7.35 ppm .

-

-

Brominated Phenyl Ring (Ring B: C1-C6):

-

H2: This proton is ortho to the bromine atom and will be deshielded. It is also adjacent to the C1 carbon bonded to the nitrogen. It is expected to appear as a sharp singlet or a narrow triplet (due to small meta-couplings) around δ 7.20-7.30 ppm .

-

H4: This proton is ortho to the bromine atom and will also be deshielded. It is expected to be a doublet of doublets around δ 7.05-7.15 ppm .

-

H5: This proton is situated between two CH groups and will appear as a triplet around δ 7.10-7.20 ppm .

-

H6: This proton is ortho to the amino-substituent and will be shifted upfield. It is expected to be a doublet of doublets around δ 6.85-6.95 ppm .

-

¹³C NMR Spectral Analysis: Decoding the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The signals are typically sharp singlets (in a proton-decoupled spectrum), and their chemical shifts are highly sensitive to the nature of the substituents.

Predicted Chemical Shifts

By analyzing the substituent effects of the amino and bromo groups, we can predict the approximate chemical shifts for each carbon atom.

-

Unsubstituted Phenyl Ring (Ring A):

-

C1' (ipso): Attached to the nitrogen, this carbon is deshielded and expected around δ 142.0-143.0 ppm .

-

C2'/C6' (ortho): These carbons are shielded by the electron-donating effect of the NH group and are expected around δ 118.0-119.0 ppm .

-

C4' (para): This carbon is also shielded and anticipated around δ 121.0-122.0 ppm .

-

C3'/C5' (meta): These carbons are least affected by the substituent and are expected to resonate near the value for benzene, around δ 129.0-130.0 ppm .

-

-

Brominated Phenyl Ring (Ring B):

-

C1 (ipso): Attached to the nitrogen, this carbon is deshielded and should appear around δ 143.0-144.0 ppm .

-

C3 (ipso): This carbon is directly attached to the electronegative bromine atom. Due to the "heavy atom effect," its signal is found further upfield than might be expected, typically around δ 122.0-123.0 ppm .

-

C2 & C4: These carbons, ortho to the bromine, will be deshielded. C2 is also ortho to the NH group, while C4 is para to it. Their shifts will be distinct, likely in the δ 120.0-124.0 ppm and δ 115.0-117.0 ppm regions, respectively.

-

C5: This carbon, meta to the bromine and ortho to a CH, is predicted to be around δ 130.0-131.0 ppm .

-

C6: This carbon is ortho to the NH group and will be shielded, appearing around δ 116.0-117.0 ppm .

-

Data Summary Tables

Table 1: Predicted ¹H NMR Data for 3-bromo-N-phenylaniline in CDCl₃

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| N1-H | 5.6 - 6.0 | br s | - | 1H |

| H2', H6' | 7.10 - 7.20 | m | - | 2H |

| H3', H5' | 7.25 - 7.35 | m | - | 2H |

| H4' | 6.90 - 7.00 | t | J ≈ 7.4 | 1H |

| H2 | 7.20 - 7.30 | t | J ≈ 2.0 | 1H |

| H4 | 7.05 - 7.15 | ddd | J ≈ 8.0, 2.0, 1.0 | 1H |

| H5 | 7.10 - 7.20 | t | J ≈ 8.0 | 1H |

| H6 | 6.85 - 6.95 | ddd | J ≈ 8.0, 2.0, 1.0 | 1H |

Table 2: Predicted ¹³C NMR Data for 3-bromo-N-phenylaniline in CDCl₃

| Position | Predicted δ (ppm) |

| C1' | 142.0 - 143.0 |

| C2', C6' | 118.0 - 119.0 |

| C3', C5' | 129.0 - 130.0 |

| C4' | 121.0 - 122.0 |

| C1 | 143.0 - 144.0 |

| C2 | 120.0 - 124.0 |

| C3 | 122.0 - 123.0 |

| C4 | 115.0 - 117.0 |

| C5 | 130.0 - 131.0 |

| C6 | 116.0 - 117.0 |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.[3]

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of high-purity 3-bromo-N-phenylaniline.

-

Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds. Ensure the solvent is from a fresh, sealed ampoule to minimize water content.

-

Dissolution: Transfer the solid to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

-

Tuning and Matching: The probe must be tuned to the correct frequency for both ¹H and ¹³C nuclei and matched to the impedance of the instrument. Modern spectrometers often perform this step automatically.

-

Locking: The spectrometer's lock system will engage on the deuterium signal of the solvent (CDCl₃) to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process, often automated, minimizes peak broadening and distortion, ensuring high resolution.

-

¹H Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay.

-

Acquisition Time (at): ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Pulse Angle: A 30° pulse angle is standard.

-

Acquisition Time (at): ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) to its known value.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow for Spectral Analysis

The logical flow for analyzing and assigning the NMR spectra of a novel compound like 3-bromo-N-phenylaniline is critical for ensuring accuracy.

Sources

A Technical Guide to the Structural Elucidation of 3-bromo-N-phenylaniline: An Integrated FT-IR and Mass Spectrometry Analysis

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor and regulatory compliance. 3-bromo-N-phenylaniline, a substituted diphenylamine, represents a class of scaffolds with significant potential in medicinal chemistry, often serving as a precursor for more complex molecular architectures. Its utility is predicated on a precise understanding of its chemical identity. This guide provides an in-depth technical overview of two powerful and complementary analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the structural characterization of 3-bromo-N-phenylaniline. We will explore the theoretical underpinnings of each method, present field-proven experimental protocols, and offer a detailed interpretation of the expected spectral data, thereby providing a robust framework for its unequivocal identification.

Part 1: Unveiling Functional Groups with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular "fingerprint," revealing the presence of specific functional groups. For 3-bromo-N-phenylaniline, FT-IR is instrumental in confirming the presence of the secondary amine (N-H) and the aromatic rings, as well as the carbon-bromine bond.

Causality in Experimental Design: Sample Preparation for FT-IR

The quality of an FT-IR spectrum is intrinsically linked to the method of sample preparation. For a solid compound like 3-bromo-N-phenylaniline, the goal is to obtain a sample that is sufficiently thin and uniform to allow for the transmission of the infrared beam. The "thin solid film" method is often preferred for its simplicity and the high quality of the resulting spectra.[1] This method involves dissolving the solid sample in a volatile solvent and allowing it to evaporate on an IR-transparent salt plate, leaving a thin film of the analyte.[2]

Experimental Protocol: Thin Solid Film Method for FT-IR Analysis

-

Sample Preparation:

-

Place approximately 10-20 mg of 3-bromo-N-phenylaniline into a small vial.

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[2]

-

Ensure the chosen solvent does not have strong absorbances in the regions of interest for the analyte.

-

-

Film Deposition:

-

Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate from a desiccator.

-

Using a pipette, carefully deposit a drop of the prepared solution onto the surface of the salt plate.

-

Allow the solvent to fully evaporate in a fume hood, which will leave a thin, solid film of the compound on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric and instrumental interferences.

-

Run the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically collected over the mid-IR range of 4000-400 cm⁻¹.[3]

-

Visualizing the FT-IR Workflow

Caption: A streamlined workflow for FT-IR analysis of a solid sample using the thin film method.

Interpretation of the FT-IR Spectrum of 3-bromo-N-phenylaniline

The FT-IR spectrum of 3-bromo-N-phenylaniline is expected to exhibit a series of characteristic absorption bands that confirm its structure. The interpretation relies on established correlation tables for functional group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| ~3400 | N-H Stretch | Secondary Aromatic Amine | Sharp, medium intensity peak |

| 3100-3000 | C-H Stretch | Aromatic | Multiple weak to medium sharp peaks |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Two to three sharp, medium to strong peaks |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong peak[3][4] |

| ~750 & ~690 | C-H Out-of-plane Bend | Monosubstituted Benzene | Strong peaks |

| ~870, ~780, ~680 | C-H Out-of-plane Bend | 1,3-Disubstituted Benzene | Characteristic pattern of strong peaks |

| 600-500 | C-Br Stretch | Aryl Halide | Weak to medium peak |

Detailed Analysis:

-

N-H Region (3500-3300 cm⁻¹): A secondary amine, such as the one in 3-bromo-N-phenylaniline, will typically show a single, relatively sharp absorption band around 3400 cm⁻¹.[5] This peak is a key indicator of the secondary amine functionality and distinguishes it from a primary amine which would show two peaks.[4]

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of two aromatic rings will give rise to multiple weak to medium, sharp absorption bands in this region, corresponding to the stretching of the C-H bonds on the phenyl rings.

-

Aromatic C=C Bending (1600-1450 cm⁻¹): The carbon-carbon double bond stretching within the aromatic rings will produce characteristic sharp peaks of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹. These are indicative of the aromatic nature of the molecule.

-

C-N Stretch (1335-1250 cm⁻¹): A strong absorption band is expected in this region due to the stretching of the carbon-nitrogen bond of the aromatic amine.[3][4]

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the aromatic rings gives rise to a characteristic pattern of strong absorption bands in the "fingerprint" region. The monosubstituted phenyl ring is expected to show strong bands around 750 cm⁻¹ and 690 cm⁻¹. The 1,3-disubstituted (meta) brominated ring will have a distinct pattern of bands, further confirming the substitution pattern.

-

C-Br Stretch (600-500 cm⁻¹): The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum. While this peak may be weak, its presence is consistent with the proposed structure.

Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For the structural elucidation of 3-bromo-N-phenylaniline, Electron Ionization (EI) mass spectrometry is a highly effective method. EI is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often causing the resulting molecular ion to fragment in a predictable manner.[7][8] This fragmentation pattern provides a wealth of structural information.

The Logic of Electron Ionization (EI) for Structural Analysis

EI is particularly useful for relatively small, thermally stable organic molecules with molecular weights generally below 600 Da.[8] The 70 eV electron beam used in standard EI-MS imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[9] This "molecular fingerprint" is invaluable for structural determination and can be compared against spectral libraries.[6]

Experimental Protocol: Direct Insertion EI-MS

-

Sample Preparation:

-

Ensure the 3-bromo-N-phenylaniline sample is pure and free of solvent.

-

Load a small amount of the solid sample (typically 1-2 mg) into a capillary tube or crucible for the direct insertion probe.[9]

-

-

Instrumental Setup:

-

The mass spectrometer is operated under a high vacuum.

-

The ion source is typically heated (e.g., to 200 °C) to ensure volatilization of the sample.[9]

-

The electron energy is set to a standard 70 eV.

-

-

Data Acquisition:

-

The direct insertion probe is introduced into the ion source.

-

The probe is gradually heated to volatilize the sample, which then enters the ionization chamber.

-

The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizing the Mass Spectrometry Workflow

Caption: A schematic of the Electron Ionization Mass Spectrometry (EI-MS) process, from sample introduction to spectral analysis.

Interpretation of the Mass Spectrum of 3-bromo-N-phenylaniline